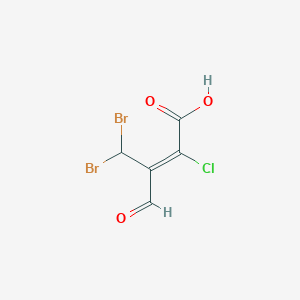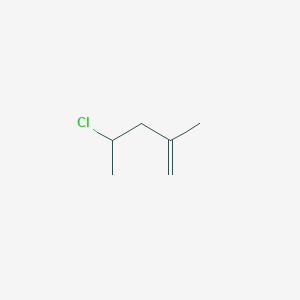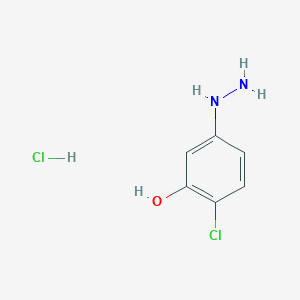![molecular formula C₅₈H₅₈Cl₃NO₁₇ B1145567 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny CAS No. 1033574-06-9](/img/no-structure.png)
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny, also known as 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny, is a useful research compound. Its molecular formula is C₅₈H₅₈Cl₃NO₁₇ and its molecular weight is 1147.44. The purity is usually 95%.
BenchChem offers high-quality 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of compound '7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny' involves the protection of the hydroxyl groups of Baccatin III followed by the introduction of a trichloroethyl carbamate group at the C7 position. The benzoyl and methoxy groups are then introduced at the C3 and C4 positions, respectively.
Starting Materials
Baccatin III, 2,2,2-Trichloroethyl chloroformate, 4-Methoxybenzoyl chloride, 4-Methoxyphenol, Benzoyl chloride, Pyridine, Triethylamine, Methanol, Dichloromethane, Diethyl ether, Sodium bicarbonate, Wate
Reaction
Protection of the hydroxyl groups of Baccatin III using TBDMS-Cl and imidazole in dichloromethane, Introduction of trichloroethyl carbamate group at the C7 position using 2,2,2-Trichloroethyl chloroformate and triethylamine in dichloromethane, Deprotection of the TBDMS groups using TBAF in methanol, Introduction of benzoyl group at the C3 position using benzoyl chloride and pyridine in dichloromethane, Introduction of methoxy group at the C4 position using 4-Methoxybenzoyl chloride and triethylamine in dichloromethane, Removal of the trichloroethyl carbamate protecting group using sodium bicarbonate and water, Purification of the compound using silica gel column chromatography and elution with a mixture of dichloromethane and diethyl ethe
Eigenschaften
CAS-Nummer |
1033574-06-9 |
|---|---|
Produktname |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny |
Molekularformel |
C₅₈H₅₈Cl₃NO₁₇ |
Molekulargewicht |
1147.44 |
Synonyme |
(4S,5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



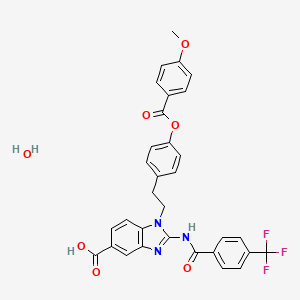
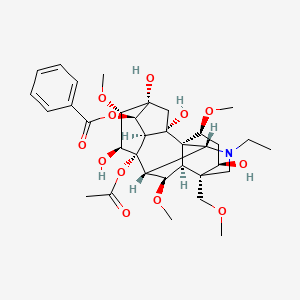
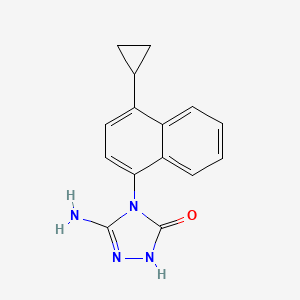
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)
